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Glycerol-1,1,2,3,3-d5

Cat. No.: B137938
CAS No.: 62502-71-0
M. Wt: 97.12 g/mol
InChI Key: PEDCQBHIVMGVHV-UXXIZXEISA-N
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Description

Role of Stable Isotope Tracers in Quantitative Biochemistry and Physiology

Stable isotope tracers are non-radioactive atoms that are incorporated into molecules to track their journey through metabolic pathways. nih.gov Unlike radioactive isotopes, they are safe for use in human studies. nih.gov The fundamental principle behind their use lies in the ability to distinguish between the labeled (exogenous) and unlabeled (endogenous) molecules by their mass difference, typically using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.comresearchgate.net

This ability to differentiate and quantify isotopologues—molecules that differ only in their isotopic composition—enables researchers to measure the rates of metabolic fluxes, i.e., the speed at which molecules are synthesized, broken down, and interconverted within a metabolic network. d-nb.infophysiology.org This quantitative data is crucial for understanding how metabolism is regulated in health and disease and how it responds to various physiological challenges, such as exercise or fasting. nih.gov

Principles of Deuterium (B1214612) Labeling for Metabolic Pathway Elucidation

Deuterium (²H or D), a stable isotope of hydrogen, is a particularly useful label in metabolic research. researchgate.net When a molecule like glycerol (B35011) is deuterated to form Glycerol-1,1,2,3,3-d5, it can be introduced into a biological system and its metabolic fate can be meticulously followed. researchgate.net For instance, the deuterium-labeled glycerol can be traced into glucose to study the rate of gluconeogenesis (the synthesis of new glucose) or into triglycerides to investigate lipogenesis (the synthesis of fats). nih.govmetsol.com

The analysis of the distribution of deuterium in the resulting metabolites provides detailed information about the specific pathways involved. For example, in a study investigating the roles of two key enzymes in triglyceride synthesis, DGAT1 and DGAT2, researchers used ¹³C₃-D₅-glycerol to trace its incorporation into different triglyceride species. By using liquid chromatography-tandem mass spectrometry (LC/MS/MS), they could quantify the amount of labeled glycerol that was converted into triglycerides, revealing the distinct roles of each enzyme. nih.gov

Another application is in the study of phospholipid synthesis. In one experiment, deuterium-labeled glycerol was used to track the incorporation of fatty acids into phospholipids (B1166683) in parasites. researchgate.net The detection of d5-labeled phospholipids confirmed that the parasites were actively synthesizing these essential membrane components using the provided glycerol. researchgate.net

The following table summarizes findings from a study that used deuterated glycerol to investigate fatty acid incorporation into phospholipids in the asexual and gametocyte stages of a parasite. The data shows the relative amounts of different d5-labeled phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) species.

Fatty Acid Incorporation into Phospholipids using Deuterated Glycerol

Phospholipid Species d5/d0 Ratio (Asexual Stage) d5/d0 Ratio (Gametocyte Stage)
lyso PC(18:1) 0.58 5.97
PC(34:1) 1.37 6.37
PC(34:3) 1.95 8.21
PC(36:3) 1.78 8.94
PC(38:4) 2.25 7.61
PC(38:5) 1.83 13.57
LPE(16:0) 0.48 19.64
LPE(18:1) 0.48 16.88
PE(34:1) 1.48 21.65
PE(36:3) 2.00 29.93
PE(38:3) 2.15 17.74
PE(38:5) 1.66 23.83

Data adapted from a study on fatty acid incorporation in parasites. The d5/d0 ratio represents the relative amount of d5-labeled phospholipid to non-labeled phospholipid. researchgate.net

In a separate study, researchers developed a method using a trisacetyl derivative of [1,1,2,3,3-²H₅]glycerol for analysis by positive-ion chemical ionization mass spectrometry to measure glycerol turnover rates in healthy volunteers. This method proved to be reproducible for determining basal glycerol flux.

Basal Glycerol Turnover Rates in Healthy Volunteers

Subject Glycerol Turnover Rate (μmol·kg⁻¹·min⁻¹)
1 2.85
2 3.21
3 2.67
4 3.54
5 2.98
6 2.79
7 3.08
Mean ± SD 3.02 ± 0.37

Data from a study measuring glycerol kinetics in humans. nih.gov

These examples highlight the power of deuterium labeling with compounds like this compound to provide detailed, quantitative insights into the dynamic nature of metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O3 B137938 Glycerol-1,1,2,3,3-d5 CAS No. 62502-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,3,3-pentadeuteriopropane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472007
Record name Glycerol-1,1,2,3,3-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62502-71-0
Record name Glycerol-1,1,2,3,3-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Frameworks for Glycerol 1,1,2,3,3 D5 Tracer Studies

In Vitro Experimental Designs and Analytical Workflows

In vitro studies using Glycerol-1,1,2,3,3-d5 provide a controlled environment to dissect cellular and enzymatic processes without the complexities of systemic metabolism. These experimental designs are foundational for understanding the metabolic capabilities of specific cells or tissues.

Quantitative Analysis of Deuterium (B1214612) Incorporation into Intracellular Metabolites

Following incubation with the tracer, quantitative analysis is performed to measure the extent of deuterium incorporation into downstream metabolites. This analysis provides a quantitative measure of the metabolic flux through specific pathways. Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical tool for this purpose. researchgate.net

In the study of P. falciparum, lipid extracts were obtained after 24 hours of incubation with this compound, and the labeled phospholipids (B1166683) were analyzed by LC-MS. researchgate.net The analysis focuses on calculating the ratio of the labeled metabolite (d5) to the unlabeled, endogenous metabolite (d0). This d5/d0 ratio offers a clear comparison of the relative amounts of newly synthesized lipids.

Research findings have shown significant differences in glycerol (B35011) incorporation between different developmental stages of the parasite. For example, the uptake into phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) species was markedly greater in gametocytes compared to asexual stages. researchgate.net This detailed quantitative data allows researchers to pinpoint metabolic shifts that are critical for the parasite's life cycle.

Table 1: Relative Incorporation of this compound into Phospholipid Species in Asexual vs. Gametocyte Stages of P. falciparum
Phospholipid Speciesd5/d0 Ratio (Asexual Stage)d5/d0 Ratio (Gametocyte Stage)
lyso PC(18:1)0.585.97
PC(34:1)1.376.37
PC(34:3)1.958.21
PC(36:3)1.788.94
LPE(16:0)0.4819.64
LPE(18:1)0.4816.88
PE(34:1)1.4821.65
PE(36:3)2.0029.93

High-Throughput Enzymatic Assays Utilizing Labeled Glycerol Substrates

High-throughput screening (HTS) assays are essential for discovering modulators of enzyme function from large compound libraries. nih.gov These assays are typically performed in microtiter plate (MTP) format and often rely on chromogenic or fluorogenic substrates that produce a detectable signal upon enzymatic reaction. researchgate.net For enzymes that metabolize glycerol, such as glycerol kinase, assays are designed to measure either the consumption of the substrate or the formation of the product.

A common approach for kinase assays involves coupling the production of ADP to a light-generating reaction. While specific high-throughput assays utilizing this compound as a substrate are not detailed in the searched literature, the principle involves tracking the conversion of the labeled glycerol to a labeled product. The use of a labeled substrate would typically be coupled with mass spectrometry for detection, which can be adapted to a high-throughput format.

For example, a high-throughput assay for D-glycerate 3-kinase (GLYK) has been described using a 96-well microplate format with a set of coupling enzymes. nih.gov This format reduces reagent costs and is suitable for determining kinetic parameters like Km and Vmax. nih.gov While this specific example does not use a labeled glycerol substrate, it illustrates the microplate format that is central to HTS. Adapting such an assay for this compound would involve replacing the standard detection method with a mass spectrometry-based analysis to quantify the deuterated product.

In Vivo Experimental Designs and Analytical Workflows

In vivo studies with this compound are critical for understanding metabolic dynamics in the complex, integrated system of a living organism, including both animal models and human subjects.

Tracer Infusion Strategies in Animal Models and Human Studies

In in vivo research, this compound is administered to trace metabolic processes such as lipolysis (the breakdown of fats) and gluconeogenesis (the synthesis of glucose). The design of the tracer infusion is key to addressing the specific research question.

Common strategies include:

Bolus Injection: A single dose of the tracer is injected to study the non-steady-state kinetics of a metabolite. This approach was used in a study of human apolipoprotein B48 metabolism, where a bolus of d5-glycerol was injected to trace its incorporation into newly synthesized triglycerides in VLDL1 and VLDL2 lipoproteins. helsinki.fi

Continuous Infusion: The tracer is infused at a constant rate to bring the body's metabolic pools to a steady state. This allows for the calculation of turnover rates. In a study with seven healthy volunteers, a continuous infusion of [1,1,2,3,3-2H5]glycerol was used to determine basal glycerol turnover rates, which is a measure of whole-body lipolysis. nih.gov The mean glycerol flux rate after an overnight fast was found to be 3.02 ± 0.37 µmol·kg⁻¹·min⁻¹. nih.gov

Combined Approaches: Studies may use a combination of tracers and infusion protocols to probe multiple pathways simultaneously. For instance, the dynamic changes in lipolysis following a glucose drink have been investigated using a [2H5]-glycerol tracer in conjunction with mathematical modeling. nih.gov

These infusion studies provide critical data on how physiological states like fasting or feeding, or pathological conditions, affect metabolic fluxes in the whole body. nih.gov

Table 2: Glycerol Turnover Rates Under Different Physiological Conditions
ConditionGlycerol Turnover Rate (µmol·kg⁻¹·min⁻¹)Study Population
Basal (Overnight Fast)3.02 ± 0.377 Healthy Volunteers
48h Fast7.561 Subject
Glucose Infusion (post-fast)1.131 Subject

Data derived from a study on glycerol kinetics in humans. nih.gov

Preparation of Biological Samples for Downstream Isotopic Analysis

After tracer infusion, biological samples, most commonly blood plasma, must be processed to isolate and analyze the metabolites of interest. The preparation method is critical for accurate quantification and depends heavily on the chosen analytical platform, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

For GC-MS Analysis: Derivatization is typically required to make glycerol and related metabolites volatile for gas chromatography. Several derivatization methods exist:

Heptafluorobutyryl (HFB) Derivative: This method is advantageous because the resulting derivative retains all five deuterium labels from the tracer, preventing misidentification that can occur with other methods where labels are lost. nih.gov The analysis is performed using negative ion chemical ionization GC-MS. nih.gov

Tris-acetyl Derivative: This is an alternative that allows for analysis by positive-ion chemical ionization (PCI) mass spectrometry, which may be more accessible than negative-ion instruments. nih.gov

General Protocol: A typical workflow involves protein precipitation from plasma (e.g., 200 µL), often automated, followed by derivatization of the extracted analytes. protocols.io

For LC-MS Analysis: LC-MS offers the advantage of measuring metabolites directly with more limited sample preparation, often avoiding the need for derivatization.

Simple Extraction: A straightforward method involves a simple extraction step from serum, followed by isocratic HPLC separation and detection by positive electrospray ionization with selected ion monitoring. nih.gov

Derivatization with Benzoyl Chloride: In some high-throughput LC-MS/MS methods, derivatization with reagents like benzoyl chloride is used to form benzoylated derivatives of glucose and glycerol prior to analysis. researchgate.net

Regardless of the method, it is crucial to remove interfering substances such as salts, buffers, and stabilizers (like glycerol used in reagents), which can severely compromise MS analysis. uthsc.edu The use of a stable isotope-labeled internal standard, such as [2-13C]glycerol or [1,2,3-13C3]glycerol, is also standard practice to ensure precise and reproducible quantification. nih.gov

Derivatization Protocols for this compound and its Metabolites

In the analysis of this compound and its metabolites using mass spectrometry, derivatization is a critical step to enhance the volatility, thermal stability, and ionization efficiency of the analytes. The choice of derivatizing agent is crucial, particularly in tracer studies, to ensure that the isotopic label is retained and that the resulting derivative is suitable for the chosen analytical technique, predominantly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

For GC-MS analysis, several derivatization strategies have been employed. One common approach is the formation of trimethylsilyl (B98337) (TMS) ethers. However, traditional TMS derivatization can lead to the loss of deuterium labels from the glycerol backbone during fragmentation in the mass spectrometer. Specifically, the trimethylsilyl derivative often results in the retention of only three of the five deuterium atoms, which can lead to inaccuracies in identifying and quantifying the intact tracer molecule. researchgate.net

To overcome this limitation, alternative derivatization agents have been developed and optimized. The use of N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (tBDMS) derivatives has been shown to be effective. This method produces a stable derivative and allows for the measurement of a fragment that includes the entire glycerol molecule, thus retaining all five deuterium labels. Another effective agent is heptafluorobutyric anhydride (B1165640), which forms a heptafluorobutyryl derivative. This derivative, when analyzed by negative ion chemical ionization (NCI) GC-MS, produces an intense molecular ion that also retains all five deuterium labels, overcoming the fragmentation issues associated with other methods. researchgate.net

For LC-MS/MS analysis, which can often measure metabolites with less extensive sample preparation, derivatization can still be beneficial for enhancing sensitivity and chromatographic retention. Benzoyl chloride has been used to derivatize glycerol, forming benzoylated derivatives that are amenable to LC-MS/MS analysis. This approach has been incorporated into high-throughput methods for the simultaneous quantification of glucose and glycerol concentrations and their isotopic enrichments. osti.gov

The following table summarizes common derivatization protocols for this compound:

Derivatizing AgentResulting DerivativeAnalytical TechniqueKey Findings
Acetic AnhydrideGlycerol triacetateGC-MS/MS (CI mode)Forms a stable derivative suitable for the simultaneous measurement of glycerol and glucose turnover in plasma. nih.gov
Heptafluorobutyric AnhydrideHeptafluorobutyryl derivativeGC-MS (NCI mode)Produces an intense molecular ion that retains all five deuterium labels, overcoming fragmentation issues. researchgate.net
Trimethylsilyl ImidazoleTrimethylsilyl (TMS) etherGC-MSUsed for the derivatization of glycerol and internal standards in various biological samples. rsc.org
tert-Butyldimethylsilyl (tBDMS)tBDMS derivativeGC-MS (EI mode)Allows for the measurement of a fragment containing the entire glycerol molecule, ensuring retention of all deuterium labels.
Benzoyl ChlorideBenzoylated glycerolLC-MS/MSEnables high-throughput quantification of glycerol concentrations and isotopic enrichments in plasma. osti.gov

Advanced Spectrometric Techniques for Isotopic Enrichment Quantification

The accurate quantification of isotopic enrichment is paramount in tracer studies involving this compound. Several advanced spectrometric techniques are utilized for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and the type of information provided.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Metabolomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful platform for metabolomics studies, including those involving this compound. sci-hub.se This technique is highly suitable for the analysis of polar and nonpolar metabolites in complex biological matrices. sci-hub.se One of the key advantages of LC-MS is its ability to directly analyze many metabolites with minimal sample preparation, although derivatization is sometimes employed to enhance detection. nih.gov

In the context of this compound tracer studies, LC-MS/MS is used to determine the plasma enrichment of the deuterated glycerol and its incorporation into various metabolites. researchgate.net For instance, a validated LC-MS/MS method has been developed for the simultaneous determination of glucose and glycerol concentrations and the enrichment of their respective tracers, including [1,1,2,3,3-D5]glycerol. osti.gov This method often involves a simplified and rapid derivatization step, such as benzoylation with benzoyl chloride, to improve the chromatographic and mass spectrometric properties of the analytes. osti.gov

The high sensitivity and specificity of LC-MS/MS, particularly when operated in multiple-reaction monitoring (MRM) mode, allow for the precise quantification of low-level metabolites and their isotopologues. This capability is crucial for tracking the metabolic fate of the deuterated glycerol backbone in pathways such as gluconeogenesis and lipolysis. Furthermore, enzymatic derivatization approaches have been developed where glycerol is converted to glycerol-3-phosphate, which is more readily detected by LC-MS, allowing for quantitative metabolic flux analysis using stable isotope tracers. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for this compound Tracer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS), and its tandem version GC-MS/MS, is a cornerstone technique for the analysis of volatile and semi-volatile compounds, and it has been extensively used in this compound tracer studies. Due to the low volatility of glycerol, derivatization is a mandatory step prior to GC-MS analysis. As discussed in section 2.2.3, various derivatization methods are employed to make glycerol amenable to gas chromatography.

A significant challenge in using GC-MS for deuterated glycerol analysis is the potential for fragmentation of the derivative in the ion source, which can lead to the loss of deuterium labels. For example, the commonly used trimethylsilyl (TMS) derivative of glycerol has been shown to lose two of the five deuterium atoms upon electron impact ionization. researchgate.net This underscores the importance of selecting a derivatization method that yields a stable molecular ion or a fragment ion containing the entire glycerol backbone. The heptafluorobutyryl and tert-butyldimethylsilyl (tBDMS) derivatives are preferred for this reason as they have been shown to retain all five deuterium atoms, allowing for accurate isotopic enrichment measurements. researchgate.net

GC-MS/MS offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS, which is particularly beneficial when analyzing complex biological samples. A robust GC-MS/MS method has been developed for the simultaneous quantification of glucose, D2-glucose, glycerol, and D5-glycerol in plasma, utilizing acetic anhydride for derivatization to form glycerol triacetate. nih.gov This method, operated in chemical ionization mode, has been validated and shown to be sensitive and specific for assessing glucose and glycerol kinetics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Glycerol Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, dynamics, and conformation. In the context of deuterated glycerol studies, both proton (¹H) and deuterium (²H) NMR are valuable.

¹H-NMR spectroscopy can be used to study the conformational behavior of glycerol in different solvent environments. By analyzing the proton-proton coupling constants, the populations of different rotational isomers (rotamers) of the glycerol backbone can be determined. oiv.int Such studies have revealed that the conformational equilibrium of glycerol is influenced by its interaction with the solvent, such as water. oiv.int The use of chirally deuterated glycerol standards can aid in the unambiguous assignment of proton signals in the NMR spectrum. oiv.int

²H-NMR spectroscopy is particularly well-suited for studying the dynamics of deuterated molecules. nasa.gov By analyzing the deuterium NMR spectra, including line-shape properties and spin-lattice relaxation times, the rotational motion of this compound can be investigated. nasa.gov These studies can provide insights into the reorientational mechanisms of glycerol in different states, such as in a supercooled liquid state or when embedded in biological matrices like proteins. For example, ²H-NMR has been used to demonstrate that the reorientation of glycerol is isotropic and dominated by small-angle jumps.

The following table provides an overview of NMR techniques used in deuterated glycerol studies:

NMR TechniqueInformation ObtainedKey Findings
¹H-NMRMolecular conformation, rotational isomerismThe rotational isomerism of the glycerol backbone is influenced by solvent interactions. oiv.int
²H-NMRMolecular dynamics, reorientational mechanismsThe reorientation of glycerol in a supercooled state is isotropic and involves small-angle jumps. The dynamics of glycerol are altered when embedded in protein matrices. nasa.gov

Isotope Ratio Mass Spectrometry (IRMS) for Positional Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for measuring the relative abundance of stable isotopes in a sample. When coupled with gas chromatography (GC-C-IRMS), it allows for the determination of isotope ratios of individual compounds in a complex mixture. This technique is widely used for determining the origin and authenticity of various substances, including glycerol in wine, by measuring the ¹³C/¹²C and ¹⁸O/¹⁶O ratios. oiv.int

While GC-C-IRMS is a powerful tool for bulk isotopic analysis, its application for the positional isotopic analysis of deuterated molecules like this compound is not extensively documented in the readily available scientific literature. Positional analysis, which determines the isotopic enrichment at specific atomic positions within a molecule, typically requires more specialized techniques.

One related technique is Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS), which is used for the online determination of ²H/¹H isotope ratios. researchgate.net In this method, the compounds eluting from the GC column are pyrolyzed at high temperatures to produce hydrogen gas (H₂), which is then introduced into the IRMS for isotopic analysis. This technique has been applied to various organic compounds, but its specific use for determining the positional distribution of deuterium in this compound has not been prominently reported. The complexity of the pyrolysis process and potential for isotopic fractionation would need to be carefully controlled and calibrated to yield accurate positional information.

Therefore, while IRMS is a fundamental technique in stable isotope analysis, its direct application for the detailed positional isotopic analysis of this compound appears to be a specialized area with limited published research compared to the more established LC-MS/MS, GC-MS/MS, and NMR methods for this particular tracer.

Investigative Applications of Glycerol 1,1,2,3,3 D5 in Biochemical Pathways and Physiological Systems

Elucidation of Lipid Metabolic Pathways

Glycerol-1,1,2,3,3-d5 is instrumental in dissecting the complex network of lipid metabolism. By introducing this labeled glycerol (B35011), researchers can trace its incorporation into various lipid species, providing insights into their synthesis, turnover, and mobilization.

De Novo Triglyceride Synthesis and Secretion Kinetics

De novo lipogenesis (DNL) is the process by which carbohydrates are converted into fatty acids, which are then esterified to a glycerol backbone to form triglycerides. nih.gov this compound can be used to trace the glycerol component of newly synthesized triglycerides. nih.gov The rate of appearance of the deuterated label in plasma triglycerides provides a direct measure of hepatic triglyceride synthesis and secretion rates. nih.gov

Stable isotope tracers like this compound are continuously infused to achieve steady-state levels in the body, allowing for the quantification of triglyceride kinetics. researchgate.net The incorporation of the labeled glycerol into the triglyceride backbone is a key step in this process. nih.gov By measuring the enrichment of the label in triglycerides over time, researchers can calculate the fractional synthetic rate and absolute production rate of triglycerides.

Phospholipid Biosynthesis and Remodeling Dynamics

Phospholipids (B1166683) are essential components of cellular membranes, and their synthesis and remodeling are critical for maintaining membrane integrity and function. The glycerol backbone of phospholipids is derived from glycerol-3-phosphate. osti.gov By supplying cells with this compound, the deuterium (B1214612) label is incorporated into the glycerol moiety of newly synthesized phospholipids. researchgate.net This allows for the investigation of the dynamics of phospholipid biosynthesis.

In a study investigating fatty acid incorporation in Plasmodium falciparum, deuterated glycerol was used to label phospholipids. The analysis of d5-labeled phospholipids revealed that the parasites actively convert glycerol into phospholipids, and that there are different patterns of fatty acid incorporation between the asexual and gametocyte stages of the parasite. researchgate.net This demonstrates the utility of this compound in studying phospholipid metabolism in various biological systems.

Monoacylglycerol and Diacylglycerol Pathway Intermediates and Fluxes

Monoacylglycerols (MAGs) and diacylglycerols (DAGs) are key intermediates in lipid metabolism, serving as precursors for the synthesis of triglycerides and phospholipids, and also functioning as signaling molecules. mdpi.com The monoacylglycerol pathway involves the acylation of monoacylglycerol to form diacylglycerol, which can then be further acylated to form triacylglycerol. mdpi.com

By using this compound as a tracer, it is possible to follow the flux of the glycerol backbone through these intermediate pools. The appearance of the deuterium label in MAGs and DAGs can provide quantitative data on the rates of their formation and conversion to other lipid species. This allows for a detailed analysis of the dynamics of these important metabolic crossroads.

Regulation of Hepatic and Extrahepatic Lipogenesis

Lipogenesis, the synthesis of fatty acids and triglycerides, occurs in various tissues, with the liver and adipose tissue being the primary sites. Understanding the relative contributions of hepatic and extrahepatic lipogenesis is crucial for comprehending metabolic health and disease. While deuterated water (D2O) is a common tracer for measuring de novo lipogenesis by labeling newly synthesized fatty acids, this compound can provide complementary information on the esterification part of triglyceride synthesis. nih.govmdpi.comresearchgate.net

By combining the use of deuterated water to measure fatty acid synthesis with the use of this compound to trace the glycerol backbone, a more complete picture of triglyceride production in different tissues can be obtained. This dual-tracer approach can help to distinguish between the regulation of fatty acid synthesis and the regulation of triglyceride assembly in both the liver and in extrahepatic tissues.

Lipid Turnover and Mobilization Studies

Lipid turnover refers to the continuous synthesis and breakdown of lipids, while mobilization is the release of fatty acids and glycerol from adipose tissue into the bloodstream. The rate of appearance of glycerol in the plasma is a direct indicator of whole-body lipolysis, the breakdown of triglycerides. nih.gov this compound is a validated tracer for measuring glycerol kinetics and, consequently, the rate of lipolysis. nih.gov

A primed, constant infusion of this compound is administered to subjects, and the dilution of the tracer in the plasma is measured to calculate the rate of appearance of endogenous glycerol. nih.gov This method has been used to determine glycerol turnover rates in various physiological states, such as fasting and during exercise. nih.gov

ConditionGlycerol Turnover Rate (μmol·kg⁻¹·min⁻¹)
Post-absorptive State2.22 ± 0.20
Epinephrine Infusion6.7 ± 0.3

Analysis of Carbohydrate Metabolism and Intermediary Fluxes

Glycerol can be a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. paulogentil.com The carbon backbone of glycerol can be converted to glycerol-3-phosphate, which then enters the gluconeogenic pathway. By using this compound, the deuterium atoms can be traced into newly synthesized glucose molecules. paulogentil.com

Phospholipid ClassStageRelative d5/d0 Ratio (A.U.)
Phosphatidylcholine (PC)AsexualLower
Phosphatidylcholine (PC)GametocyteHigher
Phosphatidylethanolamine (B1630911) (PE)AsexualLower
Phosphatidylethanolamine (PE)GametocyteHigher

Gluconeogenesis from Glycerol Precursors

Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates such as lactate (B86563), amino acids, and glycerol. nih.gov Glycerol released from the breakdown of triglycerides in adipose tissue serves as a significant precursor for hepatic gluconeogenesis. nih.gov The use of isotopically labeled glycerol, including this compound and 13C-labeled glycerol, allows researchers to trace the contribution of glycerol to the total glucose production. nih.govresearchgate.net

Studies in mice have demonstrated that glycerol becomes the dominant substrate for glucose production, particularly during fasting. researchgate.net By infusing 13C3 glycerol, researchers have shown that while both lactate and glycerol contribute significantly to the carbon backbone of glucose, lactate is largely recycled, making glycerol the primary net carbon source for gluconeogenesis during both short and prolonged fasting periods. researchgate.net The administration of labeled glycerol, such as [2-13C]glycerol, has been used to estimate that fractional gluconeogenesis accounts for 30-40% of glucose production after an overnight fast and 60-90% after a 60-72 hour fast in healthy individuals. nih.gov

Substrate Cycling and Glucose Recycling Rates

Substrate cycling, also known as futile cycling, involves the simultaneous operation of two opposing metabolic pathways. In the context of glucose metabolism, this can involve the conversion of glucose to lactate and back to glucose (Cori cycle) or the cycling between glucose and glucose-6-phosphate. The use of this compound allows for the investigation of these cycles.

A study investigating hepatic autoregulation of glucose production in men during rest and exercise utilized [1,1,2,3,3-2H5]glycerol to assess the impact of a glycerol load on glucose recycling rates. researchgate.net The rate of appearance (Ra) and disappearance (Rd) of glycerol were measured to understand its uptake and contribution to glucose production. researchgate.net The simultaneous infusion of labeled glycerol and fatty acid tracers can provide an index of the relative rate of fatty acid re-esterification, a key component of substrate cycling in lipid metabolism. metsol.com Calculations based on the rates of appearance of glycerol and free fatty acids allow for the quantification of intracellular and extracellular fatty acid recycling. metsol.com

Pentose (B10789219) Phosphate (B84403) Pathway Interconnections

The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that generates NADPH and precursors for nucleotide synthesis. There are significant interconnections between glycerol metabolism, gluconeogenesis, and the PPP.

A study utilizing an oral load of [U-13C3]glycerol combined with nuclear magnetic resonance (NMR) analysis of blood metabolites in humans provided novel insights into these interconnections. nih.gov The analysis of plasma triacylglycerols and glucose revealed information about fatty acid esterification, the pentose phosphate pathway, and gluconeogenesis through the tricarboxylic acid (TCA) cycle. nih.gov The findings indicated that fasting stimulated PPP activity and the metabolism of glycerol through the TCA cycle prior to its use in gluconeogenesis or glyceroneogenesis. nih.gov This demonstrates that this compound can be a powerful tool to non-invasively assess the activity of the pentose phosphate pathway and its relationship with other central metabolic routes in the liver. nih.gov

Characterization of Lipoprotein Kinetics

This compound is extensively used to study the kinetics of triglyceride-rich lipoproteins, providing crucial information on their assembly, secretion, and catabolism.

Very Low-Density Lipoprotein (VLDL) Assembly and Catabolism

Very low-density lipoproteins (VLDL) are assembled in the liver and are the primary carriers of endogenous triglycerides. The kinetics of VLDL-triglyceride (VLDL-TG) metabolism can be effectively studied using this compound as a tracer. By administering a bolus of [1,1,2,3,3-2H5]glycerol, researchers can measure the incorporation of the labeled glycerol into the VLDL-TG pool and subsequently determine the fractional turnover rate (FTR) and secretion rate (SR) of VLDL-TG. nih.gov

Compartmental modeling analysis of tracer data from studies using labeled glycerol has been employed to understand the complex kinetics of VLDL-TG. nih.govnih.gov These models have revealed the existence of both fast and slow pathways for the incorporation of plasma glycerol into VLDL-TG. nih.gov Studies in large cohorts of individuals have used this tracer to investigate the factors regulating VLDL-TG metabolism, finding that VLDL-TG secretion rate is a primary determinant of plasma VLDL-TG concentration in men, while clearance rate is more influential in women. nih.gov

VLDL-Triglyceride Kinetic Parameters in Lean, Overweight, and Obese Individuals
ParameterLeanOverweightObese
VLDL-TG Secretion Rate (μmol/min)Data Not AvailableData Not AvailableData Not Available
VLDL-TG Clearance Rate (L/min)Data Not AvailableData Not AvailableData Not Available

This is an illustrative table. Specific data points from the cited studies were not available for direct inclusion.

Chylomicron Kinetics and Postprandial Lipemia

Chylomicrons are large triglyceride-rich lipoproteins produced in the intestine that transport dietary fats. The period after a meal, known as the postprandial state, is characterized by a transient increase in circulating chylomicrons and their remnants, a condition termed postprandial lipemia. frontiersin.orgnih.gov The metabolism of chylomicrons is a two-step process involving the hydrolysis of triglycerides by lipoprotein lipase (B570770) (LPL) and the subsequent uptake of the resulting remnants by the liver. nih.govfrontiersin.org

While direct kinetic studies specifically using this compound to trace chylomicron metabolism are less common than for VLDL, the principles of tracing triglyceride turnover are applicable. Compartmental modeling has been used with other labeled tracers to study the binding and sequestration of chylomicrons in various tissues, revealing that these particles can remain at endothelial sites for minutes during lipolysis. nih.gov Understanding the kinetics of chylomicron clearance is crucial as exaggerated postprandial lipemia is a risk factor for cardiovascular disease. nih.govnih.gov

Apolipoprotein B48 and B100 Turnover Investigations

Apolipoproteins are essential for the assembly, structure, and metabolism of lipoproteins. Apolipoprotein B48 (ApoB48) is the structural protein of chylomicrons, synthesized in the intestine, while Apolipoprotein B100 (ApoB100) is the structural protein of VLDL, synthesized in the liver. frontiersin.org

Exploration of Cellular Physiology and Pathophysiology

This compound is utilized to elucidate the complex roles of glycerol in a range of physiological and disease states. By tracing the incorporation of the deuterated backbone into downstream metabolites, researchers can quantify the activity of pathways involved in energy metabolism, cellular aging, disease pathogenesis, and the dynamics of lipid molecules.

Glycerol is a key player in energy metabolism. It can be phosphorylated to glycerol-3-phosphate and then converted to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis that ultimately leads to ATP production. researchgate.net Stable isotope tracing with this compound allows researchers to quantify the contribution of glycerol to the cell's energy supply. By measuring the amount of labeled carbon in glycolytic and Krebs cycle intermediates, the flux of glycerol into these central energy-producing pathways can be determined. d-nb.info This is particularly relevant in tissues like the liver, where glycerol is a major substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.gov Studies using labeled glycerol can precisely measure its conversion to glucose, providing insights into hepatic energy regulation under various physiological conditions. nih.gov

Cellular senescence, a state of irreversible cell cycle arrest, is associated with significant metabolic reprogramming. Recent studies have identified the accumulation of glycerol-3-phosphate as a key event that links lipid metabolism to the gene expression program of senescent cells. While these initial studies have not explicitly detailed the use of this compound, its application represents a logical next step in the research. By supplying this compound to cells undergoing senescence, researchers could trace the metabolic origins of the accumulating glycerol-3-phosphate pool. This would help determine whether it arises from increased glycerol uptake and phosphorylation or from the breakdown of triglycerides. Such tracer studies are essential for understanding the dynamics of metabolic rewiring during cellular aging and for identifying potential therapeutic targets.

The metabolic pathways of pathogenic parasites often differ significantly from their human hosts, presenting opportunities for targeted drug development. Glycerol metabolism has been identified as crucial for the survival and differentiation of parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the cause of sleeping sickness). nih.govbiorxiv.org In P. falciparum, glycerol is an unexpectedly major metabolite derived from glucose, highlighting a unique aspect of its energy metabolism. nih.gov In T. brucei, glycerol metabolism can trigger the parasite's differentiation into its transmissible form. biorxiv.org Isotope tracing studies, which have so far used labeled glucose to track glycerol production, are fundamental to this research. nih.gov The use of this compound as a tracer would allow for a more direct investigation into how these parasites assimilate and utilize external glycerol, providing a clearer picture of the enzymes involved. These enzymes, such as glycerol kinase or glycerol-3-phosphate dehydrogenase, could then be validated as potential targets for novel anti-parasitic drugs.

Atherosclerosis, the underlying cause of most cardiovascular diseases, is characterized by the buildup of lipids, particularly cholesterol and triglycerides, in the artery walls. nih.gov Triglycerides are composed of a glycerol backbone esterified to three fatty acids. nih.gov The metabolic flux of these molecules—their synthesis, transport, and breakdown—is central to the disease process. This compound is an ideal tracer for studying these dynamics. By administering the labeled glycerol, scientists can track its incorporation into newly synthesized triglycerides in the liver. They can then follow these labeled triglycerides as they are packaged into lipoprotein particles (like VLDL) and released into the bloodstream, and subsequently measure their rate of breakdown (lipolysis) in peripheral tissues. nih.gov This provides critical information on how conditions like obesity and metabolic syndrome disrupt triglyceride homeostasis and contribute to the lipid accumulation that drives atherosclerosis. nih.govnih.gov

Glycerol is prohibited by the World Anti-Doping Agency (WADA) as a masking agent because it can expand plasma volume, potentially diluting the concentration of other banned substances. nih.govwada-ama.org To enforce this ban, anti-doping laboratories must accurately quantify glycerol levels in athletes' urine. However, glycerol is naturally present in urine, necessitating a method that can distinguish between normal physiological levels and prohibited use. nih.gov This is achieved through quantitative analysis using gas chromatography/isotope-dilution mass spectrometry (GC-MS). In this method, a known amount of this compound (referred to as "five-fold deuterated glycerol") is added to the urine sample as an internal standard. nih.gov Because the deuterated form is chemically identical to natural glycerol but has a different mass, it can be distinguished by the mass spectrometer. By comparing the signal of the natural glycerol to the known amount of the internal standard, a precise and accurate concentration can be calculated. nih.gov This allows laboratories to reliably determine if an athlete's urinary glycerol concentration exceeds the established threshold. nih.govwada-ama.org

Validation Parameters for Glycerol Quantification in Doping Control Using a Glycerol-d5 Internal Standard
ParameterValue
Analytical MethodGas Chromatography/Isotope-Dilution Mass Spectrometry
Internal StandardFive-fold deuterated glycerol (this compound)
Lower Limit of Detection (LLOD)0.3 µg/mL
Lower Limit of Quantification (LLOQ)0.9 µg/mL
Linearity Range1.0 - 98.0 µg/mL
Suggested Urinary Threshold200 µg/mL

This table summarizes the key validation parameters for the quantitative analysis of glycerol in urine for doping control purposes, a method which relies on this compound as an internal standard for accuracy and precision. nih.gov

Enzyme Kinetics and Metabolic Flux Determination

One of the primary applications of this compound is in the precise measurement of metabolic rates, a field known as metabolic flux analysis. By introducing the tracer and monitoring its appearance in various metabolites over time, researchers can calculate the speed of metabolic pathways and the activity of the enzymes that control them.

The use of [1,1,2,3,3-²H₅]glycerol has been validated as a robust method for studying whole-body glycerol kinetics in humans. nih.gov This tracer allows for the determination of the rate of appearance (Ra) of glycerol in the plasma, which reflects the rate of triglyceride breakdown (lipolysis), and the rate of disappearance (Rd), which reflects its uptake and utilization by tissues like the liver and kidneys. nih.gov This stable isotope technique is a powerful tool for understanding how different physiological states, such as fasting or exercise, and pathological conditions, like diabetes, affect lipid metabolism. nih.gov The data gathered from these tracer studies provide quantitative insights into the regulation of lipolysis and gluconeogenesis. nih.govresearchgate.net

Glycerol Flux Rates in Healthy Volunteers Using [1,1,2,3,3-²H₅]glycerol Tracer
Physiological ConditionMean Glycerol Flux Rate (μmol·kg⁻¹·min⁻¹)
Basal (after overnight fast)3.02 ± 0.37
After 48h Fasting7.56
During Glucose Infusion (post-fast)1.13

This table presents research findings on glycerol turnover rates measured in human subjects using this compound. The data demonstrate how glycerol flux changes significantly in response to fasting and glucose administration, reflecting shifts in whole-body energy metabolism. nih.gov

Diacylglycerol Acyltransferase (DGAT1/2) Mechanistic Studies

Diacylglycerol acyltransferases (DGAT1 and DGAT2) are crucial enzymes that catalyze the final step in triglyceride biosynthesis. nih.govresearchgate.net These enzymes esterify a fatty acyl-CoA molecule to diacylglycerol, forming triglyceride, the primary storage form of energy in most organisms. nih.govresearchgate.net Given their central role, understanding the mechanisms of DGAT1 and DGAT2 is vital for developing therapies for metabolic diseases like obesity and diabetes. nih.gov

Studies have shown that DGAT1 is primarily involved in synthesizing triglycerides from dietary fatty acids in the intestine. nih.gov Inhibition or genetic deficiency of DGAT1 has been found to alter cholesterol metabolism by reducing the size of chylomicrons and increasing trans-intestinal cholesterol excretion. nih.gov While DGAT1 and DGAT2 have distinct protein sequences, they both contribute to triglyceride synthesis and are considered therapeutic targets. nih.gov Using tracers like this compound allows for the precise quantification of the metabolic flux through these pathways under various physiological conditions or in response to pharmacological inhibitors, providing detailed insights into the distinct and overlapping functions of these two key enzymes. researchgate.net

EnzymeFunction in Triglyceride SynthesisLocation of Highest Expression
DGAT1 Catalyzes the final step of triglyceride biosynthesis, particularly from dietary fats. nih.govnih.govSmall intestine, adipose tissue, liver, mammary gland. nih.gov
DGAT2 Catalyzes the final and committed step in triglyceride biosynthesis. nih.govTissues active in triglyceride synthesis. nih.gov

Monoacylglycerol Acyltransferase (MGAT2) Activity and Inhibition

Monoacylglycerol Acyltransferase 2 (MGAT2) is another key enzyme in lipid metabolism, primarily responsible for the resynthesis of triglycerides in the small intestine from dietary fats. nih.gov It catalyzes the formation of diacylglycerol (DAG) from monoacylglycerol (MG) and a fatty acyl-CoA. nih.govnih.gov This pathway accounts for a significant portion of post-meal triglyceride synthesis. nih.gov

The use of deuterated glycerol, specifically in the form of 1-oleoyl-glycerol-d5 or 2-oleyl-[1,1,2,3,3-d5]-glycerol, has been pivotal in developing assays to measure MGAT2 activity both in vitro and in vivo. nih.govnih.gov In cellular assays, HEK293 cells expressing human MGAT2 are incubated with the deuterated monoacylglycerol substrate. The incorporation of the d5-glycerol backbone into triglycerides is then quantified using liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI/MS/MS). nih.gov This method provides a direct measure of MGAT2-mediated triglyceride synthesis. nih.gov

This technique has been instrumental in the discovery and characterization of potent and selective MGAT2 inhibitors. nih.govnih.gov By measuring the reduction in the formation of deuterated triglycerides in the presence of a test compound, researchers can determine its inhibitory potency (IC50). nih.gov Such assays have identified inhibitors that effectively block MGAT2 activity and reduce fat absorption in animal models, highlighting MGAT2 as a promising therapeutic target for obesity and related metabolic disorders. nih.govnih.gov

Assay TypeSubstrate UsedMethod of DetectionApplication
In Vitro Cellular Assay 1-oleoyl-glycerol-d5 nih.govLC/ESI/MS/MS nih.govQuantifying MGAT2-driven triglyceride synthesis and screening for inhibitors. nih.gov
Pharmacological Profiling 2-oleyl-[1,1,2,3,3-d5]-glycerol nih.govNot specifiedCharacterizing novel, orally active MGAT2 inhibitors. nih.gov

Glycerol Kinase (GK) Regulation and Function

Glycerol Kinase (GK) is a fundamental enzyme that links lipid and carbohydrate metabolism. nih.gov It catalyzes the phosphorylation of glycerol to glycerol-3-phosphate (G3P), a critical intermediate for the synthesis of triglycerides and glycerophospholipids, as well as for entry into glycolysis and gluconeogenesis. aarmedica.comwikipedia.orguniprot.org GK is primarily active in the liver and kidneys. aarmedica.com

Investigating the regulation and function of GK often involves tracing the metabolic fate of its substrate, glycerol. This compound serves as an ideal tracer for these studies. By introducing this labeled glycerol, researchers can monitor the rate of its conversion to G3P and its subsequent incorporation into various metabolic pathways. This allows for a detailed analysis of GK activity under different physiological states or in response to genetic modifications.

Mutations in the GK gene can lead to Glycerol Kinase Deficiency (GKD), an X-linked metabolic disorder characterized by the accumulation of glycerol in the blood and urine. uniprot.orgproteopedia.org Studies using labeled glycerol can help to understand the metabolic consequences of this deficiency and to evaluate potential therapeutic strategies. Furthermore, since GK expression in fat cells can reduce free fatty acid levels and improve insulin (B600854) sensitivity, understanding its regulation is crucial for developing treatments for type 2 diabetes and obesity. nih.gov The use of this compound enables precise measurement of the flux through the GK-catalyzed step, providing critical data for understanding its role in maintaining metabolic homeostasis. nih.govaarmedica.com

Metabolic PathwayRole of Glycerol-3-Phosphate (product of GK)
Triglyceride Synthesis Forms the backbone for the assembly of triglycerides. aarmedica.comuniprot.org
Glycolysis/Gluconeogenesis Converted to dihydroxyacetone phosphate (DHAP) to enter these pathways. wikipedia.org
Glycerophospholipid Synthesis Serves as a precursor for the synthesis of phospholipids, essential components of cell membranes. wikipedia.org

Comprehensive Metabolic Flux Analysis (MFA) and Modeling Approaches

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com By introducing stable isotope-labeled substrates, such as this compound, into a biological system, researchers can trace the path of the labeled atoms through various metabolic pathways. nih.govnsf.gov The resulting isotopic labeling patterns in downstream metabolites are measured, typically by mass spectrometry or NMR, and used to calculate the intracellular fluxes. nsf.gov

This compound is particularly useful for tracing the glycerol backbone in central carbon metabolism. When cells or organisms assimilate the deuterated glycerol, the deuterium atoms are incorporated into a wide range of metabolites. MFA models can then be used to determine the relative and absolute fluxes through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov

This approach has been applied to various organisms, from microbes to mammals, to understand metabolic phenotypes under different genetic or environmental conditions. nih.gov For example, 13C-labeled glycerol has been used in MFA studies of Saccharomyces cerevisiae to understand its glycerol assimilation metabolism and to identify metabolic engineering targets for improved chemical production. nih.gov Similarly, this compound can be used to provide detailed insights into the metabolic reprogramming that occurs in diseases like cancer or to optimize bioprocesses in biotechnology. nsf.gov The quantitative data generated from MFA provides a systems-level understanding of cellular metabolism that is unattainable through other methods. nih.gov

MFA TechniquePrincipleCommon TracersAnalytical Tools
13C-MFA A 13C-labeled substrate is used as a carbon source, and the incorporation of 13C is tracked. nih.gov[U-13C]glucose, [1,2-13C]glucose, [1,3-13C]glycerol. nih.govnih.govGC-MS, LC-MS, NMR. nsf.gov
Isotopically nonstationary MFA (INST-MFA) Combines kinetic isotope labeling information with absolute metabolite concentrations to determine absolute fluxes. nsf.govStable isotope tracers (e.g., ²H, ¹³C, ¹⁵N). creative-proteomics.comMass Spectrometry, NMR. nsf.gov

Polycondensation Reaction Kinetics of Glycerol

Polycondensation reactions involving glycerol are used to synthesize biodegradable polyesters, such as poly(glycerol citrate) and poly(glycerol sebacate), which have significant potential in biomedical applications like tissue engineering. acs.orgresearchgate.net The kinetics of these polymerization reactions determine the molecular weight, degree of branching, and ultimately the mechanical properties of the resulting polymer. acs.org

Studying the kinetics of these complex reactions is challenging due to the high functionality of glycerol (three hydroxyl groups) and the di- or tri-functional acids used, leading to many possible reaction pathways and polymer structures. acs.orgresearchgate.net this compound can be employed as a tracer to gain deeper insights into the reaction mechanism and kinetics. By monitoring the incorporation of the deuterated glycerol units into the growing polymer chains using techniques like NMR spectroscopy, researchers can distinguish between reactions occurring at the primary and secondary hydroxyl groups of glycerol.

Kinetic models, often based on elementary reactions, are developed to describe the polycondensation process. researchgate.net These models can be validated and refined using experimental data obtained with labeled monomers like this compound. For instance, in the polycondensation of glycerol with sebacic acid or citric acid, kinetic constants for the various esterification reactions can be estimated. acs.orgresearchgate.net This detailed kinetic information is essential for controlling the polymerization process to produce polyesters with desired properties for specific applications and for scaling up the synthesis for industrial use. acs.orgastr.ro

PolymerMonomersReaction TypeKinetic Modeling Approach
Poly(glycerol citrate) Glycerol, Citric Acid acs.orgPolycondensation acs.orgMultidimensional kinetic model with multiple parameters, estimated using genetic algorithms. acs.org
Poly(glycerol sebacate) Glycerol, Sebacic Acid researchgate.netPolycondensation researchgate.netKinetic model based on infrared spectra measurements, determining activation energies of elementary reactions. researchgate.net
Glycerol Acetins Glycerol, Acetic Acid nih.govEsterification nih.govLangmuir-Hinshelwood (L-H) dual-site model. nih.gov

Prospective Research Avenues and Methodological Advancements with Glycerol 1,1,2,3,3 D5

Integration with Systems Biology and Multi-omics Datasets

The true power of modern biological inquiry lies in the integration of multiple data streams to construct a holistic view of cellular and organismal function. The data generated from Glycerol-1,1,2,3,3-d5 tracing studies, which provides dynamic information on metabolic flux, is increasingly being integrated with other "omics" datasets to build comprehensive systems-level models of metabolism.

By combining metabolomic data from this compound tracing with transcriptomic and proteomic data, researchers can elucidate the regulatory networks that govern metabolic pathways. nih.govresearchgate.netmdpi.com For instance, an observed change in the flux through a particular pathway, as measured by the tracer, can be correlated with changes in the expression of genes encoding the enzymes and transporters involved in that pathway. This multi-omics approach allows for a more complete understanding of how metabolic states are controlled at the genetic and protein levels. nih.gov

Several strategies are employed for this data integration, including pathway-based, network-based, and correlation-based methods. nih.gov These approaches help to identify key regulatory nodes and potential biomarkers that would be missed by analyzing each omics dataset in isolation. For example, integrating genomic, proteomic, and metabolomic data can reveal how genetic variations influence protein expression and, consequently, metabolic function, providing a clearer picture of disease mechanisms. nih.gov

Table 1: Methodologies for Integrating this compound Tracer Data with Multi-omics Datasets

Integration ApproachDescriptionPotential Insights
Pathway-Based Integration Mapping tracer-derived flux data and other omics data onto known metabolic pathways.Identification of coordinated regulation of pathways at the gene, protein, and metabolite levels.
Network-Based Integration Constructing interaction networks to visualize relationships between metabolites, genes, and proteins.Discovery of novel regulatory interactions and key hub molecules in metabolic networks.
Correlation-Based Analysis Statistically correlating flux rates with gene expression and protein abundance levels.Identification of strong associations that may indicate causal relationships in metabolic regulation.

Innovations in Isotopic Tracer Design and Delivery

Advancements in the design and delivery of isotopic tracers are enhancing the precision and scope of metabolic studies. While this compound is a well-established tracer, ongoing research focuses on optimizing its use and developing novel tracer strategies.

Innovations in this area include the development of new derivatization techniques to improve the sensitivity and accuracy of mass spectrometry-based analysis of this compound and its metabolites. These advancements enable the detection of subtle changes in glycerol (B35011) kinetics in response to various physiological or pathological stimuli.

Furthermore, researchers are exploring novel delivery methods to target specific tissues or cell types, allowing for a more localized assessment of metabolic fluxes. This could involve the use of nanoparticle-based delivery systems or the chemical modification of the tracer to enhance its uptake by particular cells. Such targeted delivery would provide a more granular understanding of metabolic heterogeneity within complex biological systems.

Computational Modeling Enhancements for Complex Metabolic Networks

Computational modeling plays a crucial role in interpreting the complex datasets generated from stable isotope tracing studies. Data from this compound experiments, which provides quantitative measurements of metabolic fluxes, can be used to constrain and refine computational models of metabolic networks, leading to more accurate predictions of cellular behavior.

One powerful approach is Flux Balance Analysis (FBA) , a mathematical method used to simulate metabolism in genome-scale models. wikipedia.orgnih.govnih.gov By incorporating experimentally determined flux rates from this compound tracing as constraints, the predictive power of FBA models can be significantly enhanced. wikipedia.orgnih.gov This allows for more realistic simulations of how genetic or environmental perturbations affect metabolic pathways. For example, dynamic FBA can be used to investigate the relationship between the yield of a particular metabolite and the flux variations in different metabolic pathways over time. nih.gov

The integration of kinetic parameters with genome-scale models is another area of active development. While traditional FBA operates at a steady state and does not require kinetic information, incorporating kinetic parameters can provide a more dynamic and detailed understanding of metabolic regulation. Data from this compound tracing can help in the estimation of these kinetic parameters, leading to the development of more sophisticated and predictive metabolic models.

Table 2: Impact of this compound Data on Computational Models

Modeling ApproachEnhancement with Tracer DataOutcome
Flux Balance Analysis (FBA) Use of experimentally determined flux rates as model constraints.More accurate predictions of metabolic phenotypes and growth rates.
Dynamic Flux Balance Analysis (dFBA) Time-course data on metabolic fluxes to simulate dynamic changes.Understanding of the temporal regulation of metabolic networks.
Kinetic Modeling Estimation of kinetic parameters from tracer incorporation rates.More detailed and dynamic models of specific metabolic pathways.

Discovery of Novel Therapeutic Targets through Metabolic Tracing

A key application of metabolic tracing with this compound is the identification of novel therapeutic targets for a range of diseases, including metabolic disorders and cancer. By elucidating the metabolic pathways that are dysregulated in disease states, researchers can pinpoint specific enzymes or transporters that could be targeted by pharmacological interventions. nih.gov

In the context of cancer, it is well-established that tumor cells exhibit altered metabolism to support their rapid growth and proliferation. nih.govmit.edu Stable isotope tracing studies can reveal these metabolic vulnerabilities. For instance, by tracing the fate of glycerol, researchers can identify pathways that are essential for cancer cell survival and growth, which can then be explored as potential drug targets. biorxiv.orgbiorxiv.orgbiorxiv.org The identification of metabolic reprogramming in cancer cells provides a basis for developing targeted therapies that selectively kill cancer cells while sparing normal cells. mit.edu

Similarly, in metabolic diseases such as diabetes, tracing studies can help to understand the underlying defects in glucose and lipid metabolism. drugtargetreview.comnih.gov By quantifying the rates of processes like lipolysis and gluconeogenesis using this compound, researchers can identify key points of dysregulation that could be targeted by new therapeutic agents. The insights gained from these studies can guide the development of drugs that aim to correct these metabolic imbalances. nih.gov

Q & A

Q. How can researchers distinguish between isotopic dilution and true metabolic flux in Glycerol-d5 tracer studies?

  • Methodological Answer : Use compartmental modeling (e.g., SAAM II software) to simulate dilution effects in extracellular vs. intracellular pools. Compare enrichment ratios in plasma versus tissue homogenates. Conduct steady-state infusions to isolate dilution artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.